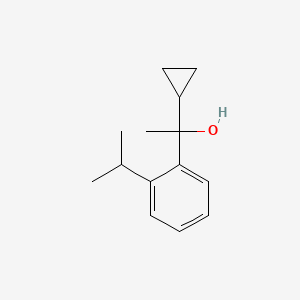

1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol

Description

1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol is a secondary alcohol characterized by a cyclopropane ring directly bonded to a hydroxyl-bearing carbon, which is further substituted with a 2-iso-propylphenyl group. For instance, Curtius degradation (used in the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride ) or Grignard reactions (employed for allyl cyclopropane derivatives ) could be adapted for its preparation. The compound’s steric and electronic properties, influenced by the cyclopropane ring and bulky iso-propylphenyl substituent, may render it suitable for applications in asymmetric catalysis or as a chiral building block in pharmaceuticals.

Properties

IUPAC Name |

1-cyclopropyl-1-(2-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)12-6-4-5-7-13(12)14(3,15)11-8-9-11/h4-7,10-11,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKNDGNMTLIIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 2-iso-propylphenyl magnesium bromide with cyclopropylcarbinol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: The major products include 1-(2-iso-Propylphenyl)-1-cyclopropyl ketone or aldehyde.

Reduction: The major product is 1-(2-iso-Propylphenyl)-1-cyclopropyl alkane.

Substitution: The major products depend on the substituent introduced, such as 1-(2-iso-Propylphenyl)-1-cyclopropyl halide or amine.

Scientific Research Applications

Medicinal Chemistry

1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows researchers to explore its efficacy as an analgesic or anti-inflammatory agent. The cyclopropyl group is often associated with increased metabolic stability and potency in drug design.

Case Study : A study focused on the synthesis of derivatives of cyclopropyl alcohols found that compounds similar to this compound exhibited significant activity against certain cancer cell lines, indicating potential for further development as anticancer agents .

Materials Science

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of polymers and coatings. Its ability to interact with various substrates can enhance the properties of materials used in industrial applications.

Data Table: Potential Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Additive | Enhances flexibility and strength in polymers |

| Coating Agent | Improves adhesion and durability of coatings |

| Solvent for Synthesis | Useful in synthesizing complex organic compounds |

Chemical Intermediate

In synthetic organic chemistry, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create a variety of derivatives with tailored properties for specific applications.

Example Reaction : The compound can undergo oxidation to form ketones or aldehydes, which are important precursors in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s unique structure allows it to interact with specific receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Steric Effects : Bulky substituents like iso-propylphenyl hinder molecular interactions but enhance enantioselectivity in chiral syntheses.

- Electronic Effects : Electron-donating groups (e.g., iso-propyl) stabilize carbocation intermediates in acid-catalyzed reactions, whereas electron-withdrawing groups (e.g., Cl, F) increase electrophilicity.

- Synthetic Routes : Grignard reactions and Curtius degradation are viable for cyclopropane-alcohol synthesis, though adaptations for sterically hindered systems may require optimized conditions .

Biological Activity

1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

Biological Activity Overview

The biological activities associated with similar compounds suggest that this compound could exhibit the following effects:

- Anticancer Activity : Compounds structurally related to cyclopropyl derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for anticancer applications.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/ED50 Values | Reference |

|---|---|---|---|

| Epothilone A | Anticancer | IC50 < 10 nM | |

| CGP 28238 | Anti-inflammatory | ED50 = 2-5 mg/kg | |

| 2-(3,4-Difluoro-5-methoxyphenyl)ethanol | Cytotoxicity | IC50 < 10 μM |

Case Study: Anticancer Properties

In a study examining cyclopropyl compounds, researchers found that certain analogs induced tubulin polymerization and inhibited cancer cell proliferation effectively. The structure-activity relationship (SAR) indicated that modifications at the cyclopropyl position significantly impacted biological efficacy, suggesting that similar modifications could enhance the activity of this compound against tumor cells .

Neuroprotective Potential

Research into neuroprotective agents has highlighted compounds that inhibit neuroinflammation and promote neuronal survival. While direct studies on this compound are lacking, its structural characteristics may allow it to function similarly to known neuroprotective agents .

Q & A

Q. What are the recommended safety protocols for handling 1-(2-iso-Propylphenyl)-1-cyclopropyl ethanol in laboratory settings?

Methodological Answer: When handling this compound, adhere to the following precautions derived from analogous cyclopropyl-containing alcohols and cyanides:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as cyclopropyl derivatives may release toxic vapors during reactions .

- Storage: Keep in airtight containers at ambient temperatures, away from oxidizers and incompatible reagents .

- Waste Disposal: Classify waste under EPA guidelines (40 CFR 261) and consult institutional protocols for toxic organic solids (UN 2811, Hazard Class 6.1) .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: Key synthesis strategies include:

- Grignard Reaction: React cyclopropane derivatives (e.g., allyl cyclopropane) with iso-propylphenyl ketones in anhydrous THF, followed by acid quenching .

- Friedel-Crafts Acylation: Use 2-iso-propylphenylacetyl chloride and cyclopropane derivatives with AlCl₃ as a catalyst in dichloromethane .

- Reduction Pathways: Reduce ketone precursors (e.g., 1-(2-iso-Propylphenyl)-1-cyclopropyl ethanone) using NaBH₄ or LiAlH₄ in ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

- Crystal Growth: Use slow evaporation of a saturated ethanol/hexane solution to obtain high-quality crystals .

- Data Collection: Employ Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Analyze torsion angles between the cyclopropyl and iso-propyl groups to assess steric effects .

- Contradiction Resolution: Compare experimental bond lengths/angles with computational models (e.g., DFT) to validate structural hypotheses .

Q. What strategies address contradictions in reported biological activities of derivatives?

Methodological Answer: Systematic approaches include:

- Dose-Response Studies: Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .

- Structural-Activity Relationships (SAR): Modify substituents (e.g., halogenation at the phenyl ring) and correlate changes with bioactivity trends .

Q. How does steric hindrance from cyclopropyl/iso-propyl groups influence nucleophilic substitution reactions?

Methodological Answer: The bulky groups impede SN2 mechanisms but favor SN1 pathways:

- Kinetic Studies: Compare reaction rates of 1-(2-iso-Propylphenyl)-1-cyclopropyl ethyl bromide with less hindered analogs in polar protic solvents (e.g., H₂O/EtOH).

- Computational Modeling: Use Gaussian 16 to calculate activation energies for transition states, highlighting steric clashes .

- Isotope Effects: Conduct experiments with deuterated substrates to distinguish between SN1/SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.